2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol 2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452877
InChI: InChI=1S/C18H30N2O/c1-16(2)20(14-17-6-4-3-5-7-17)15-18-8-10-19(11-9-18)12-13-21/h3-7,16,18,21H,8-15H2,1-2H3
SMILES: CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol

2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

CAS No.:

Cat. No.: VC13452877

Molecular Formula: C18H30N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol -

Specification

Molecular Formula C18H30N2O
Molecular Weight 290.4 g/mol
IUPAC Name 2-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C18H30N2O/c1-16(2)20(14-17-6-4-3-5-7-17)15-18-8-10-19(11-9-18)12-13-21/h3-7,16,18,21H,8-15H2,1-2H3
Standard InChI Key BIEXIOMJLMYTGL-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 2-[4-[[Benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol .

  • Molecular Formula: C18H30N2O\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}.

  • Molecular Weight: 290.4 g/mol .

  • SMILES Notation: CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2 .

  • InChIKey: FIQOVIZBRXHEGB-UHFFFAOYSA-N.

Structural Analysis

The compound comprises:

  • A piperidine ring (six-membered heterocycle with one nitrogen atom).

  • A benzyl-isopropyl-amino group at the fourth position, enhancing lipophilicity and steric bulk.

  • An ethanol moiety at the first position, contributing to hydrogen-bonding capacity .

Table 1: Structural Comparison with Related Piperidine Derivatives

Compound NameKey Functional GroupsMolecular Weight (g/mol)Unique Features
2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanolIsopropyl-methyl-amino, ethanol225.34Simpler alkyl substitution
4-(Benzylamino)-piperidineBenzylamino190.29Lacks ethanol moiety
Brexpiprazole intermediate Piperazine, quinolone434.39Complex polycyclic structure

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via reductive amination and multistep alkylation, as detailed in patents and journals:

  • Reductive Amination: Reacting 4-aminopiperidine with benzyl-isopropyl ketone in ethanol using NaBH₄ as a reducing agent .

  • Protection/Deprotection: Boc-protected intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are alkylated before deprotection .

  • Purification: Chromatography or recrystallization yields >95% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Reductive AminationNaBH₄, ethanol, 0°C → RT, 12 h93
Boc ProtectionDi-tert-butyl dicarbonate, TEA, DCM98
Final Alkylation1-Chloro-2-ethanol, KI, acetonitrile, 60°C79

Challenges and Solutions

  • Steric Hindrance: Bulky benzyl-isopropyl group slows reaction kinetics; optimized via polar solvents (e.g., DMF) .

  • Byproduct Formation: Controlled by stepwise addition of reagents and low-temperature conditions .

Physicochemical Properties

Physical Properties

  • Appearance: Colorless to pale yellow oil .

  • Solubility: Miscible in ethanol, DCM; sparingly soluble in water .

  • Stability: Stable at RT under inert gas; sensitive to prolonged exposure to light .

Chemical Reactivity

  • Amine Group: Participates in Schiff base formation and acylation.

  • Ethanol Moiety: Undergoes oxidation to acetic acid derivatives or esterification.

  • Piperidine Ring: Susceptible to electrophilic substitution at the nitrogen atom .

Applications in Pharmaceutical Research

Biological Activity

  • Antimicrobial Potential: Structural analogs exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

  • Receptor Modulation: Piperidine derivatives are explored as GPCR ligands, suggesting potential in neurology.

  • Drug Intermediate: Used in synthesizing RORgamma modulators for autoimmune diseases .

Table 3: Comparative Bioactivity of Piperidine Derivatives

CompoundTargetIC₅₀/EC₅₀ (nM)Application
2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanolNot reportedN/AResearch intermediate
Brexpiprazole Serotonin receptors0.12–3.4Antipsychotic
Isavuconazole Cytochrome P4500.7Antifungal

Industrial Use

  • Scale-Up Synthesis: Patents highlight kilogram-scale production using continuous flow reactors .

  • Quality Control: HPLC methods with UV detection (λ = 254 nm) ensure batch consistency .

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets (e.g., kinases, GPCRs).

  • Derivatization: Explore substituent effects on bioavailability and potency.

  • Therapeutic Trials: Assess in vivo efficacy in models of infection or inflammation.

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